(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one
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Overview
Description
“(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one” is a chemical compound with the molecular formula C29H22N2O2 . It’s a member of the pyrazolone family .
Molecular Structure Analysis
The pyrazole ring in this compound is almost planar . The molecule subtends dihedral angles with the phenyl and chloro-benzene rings . More detailed structural analysis would require advanced techniques like X-ray crystallography .Scientific Research Applications
- Researchers have explored the cytotoxic potential of this compound and its derivatives. For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and screened against human breast cancer cell lines (MCF-7) . Some of these derivatives demonstrated promising cytotoxic activity, making them potential candidates for further investigation.
- Computational approaches, such as molecular modeling, have been employed to understand the interactions of this compound with biological targets. These studies help predict binding affinities, identify potential drug targets, and optimize molecular structures for enhanced activity .
- The compound’s photophysical properties, including absorption and emission spectra, have been investigated. These properties are relevant for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
Anticancer Activity
Molecular Modeling Studies
Photophysical Properties
Safety and Hazards
properties
IUPAC Name |
(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2/c1-2-19-33-27-18-17-21-11-9-10-16-24(21)25(27)20-26-28(22-12-5-3-6-13-22)30-31(29(26)32)23-14-7-4-8-15-23/h2-18,20H,1,19H2/b26-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSOUCFJSKHDW-QOMWVZHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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